molecular formula C9H14F3N3 B1491227 2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine CAS No. 2098021-32-8

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Cat. No. B1491227
CAS RN: 2098021-32-8
M. Wt: 221.22 g/mol
InChI Key: LSDSGAWBEXWLKM-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine, also known as 2-(1-ethyl-3-TFMPyrazol-4-yl)-N-methylethan-1-amine or simply TFMPyrazole, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in many different types of experiments.

Scientific Research Applications

Catalysts for Copolymerization

Compounds with a pyrazolyl structure have been investigated for their catalytic properties in the copolymerization of CO2 and cyclohexene oxide, forming poly(cyclohexene carbonate) and cyclohexene carbonate. These catalysts showed activity under solvent-free conditions and without a co-catalyst, demonstrating their potential in creating environmentally friendly polymers (Matiwane, Obuah, & Darkwa, 2020).

Synthesis of Antimicrobial Agents

Derivatives of the pyrazole class, including those with trifluoromethyl groups, have been synthesized and evaluated for their antimicrobial properties. These compounds showed promise as potential antimicrobial agents, contributing to the development of new treatments for infections (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).

Novel Synthesis Methods

Research has also focused on developing efficient synthesis methods for pyrazole derivatives, including those with trifluoromethyl groups. These methods aim to improve the yield and purity of such compounds, facilitating their use in further scientific applications (Prabakaran, Khan, & Jin, 2012).

Development of New Materials

Pyrazole derivatives have been used in the design and synthesis of new materials with potential applications in various fields, including electronics and photonics. For instance, the synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates and their conversion into corresponding acids and esters demonstrates the versatility of these compounds in materials science (Beck & Wright, 1987).

Antitumor and Antibacterial Pharmacophores

Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial activities, contributing to the discovery of new pharmacophore sites for drug development. The structural characterization and activity studies of these compounds provide insights into their potential therapeutic applications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

properties

IUPAC Name

2-[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3/c1-3-15-6-7(4-5-13-2)8(14-15)9(10,11)12/h6,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDSGAWBEXWLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

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